Cdk12-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk12-IN-3 is a selective inhibitor of cyclin-dependent kinase 12 (CDK12), an enzyme that plays a crucial role in regulating transcription and maintaining genomic stability. CDK12 is involved in the transcriptional elongation of genes associated with DNA damage response and repair. Inhibition of CDK12 has shown potential in cancer therapy, particularly in targeting tumors with deficiencies in DNA repair mechanisms .
Preparation Methods
The synthesis of Cdk12-IN-3 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the compound’s selectivity and potency. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards for pharmaceutical manufacturing. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures .
Chemical Reactions Analysis
Cdk12-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
Cdk12-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 in transcriptional regulation and DNA damage response.
Biology: Employed in cellular assays to investigate the effects of CDK12 inhibition on cell cycle progression, gene expression, and genomic stability.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with deficiencies in DNA repair mechanisms such as BRCA1/2 mutations.
Industry: Utilized in drug discovery and development programs to identify and optimize new CDK12 inhibitors with improved efficacy and safety profiles
Mechanism of Action
Cdk12-IN-3 exerts its effects by selectively binding to the ATP-binding pocket of CDK12, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, leading to a reduction in transcriptional elongation of genes involved in DNA damage response and repair. The molecular targets and pathways involved include the BRCA1/2 genes, the PI3K-AKT signaling pathway, and the noncanonical NF-κB pathway .
Comparison with Similar Compounds
Cdk12-IN-3 is unique among CDK12 inhibitors due to its high selectivity and potency. Similar compounds include:
THZ531: Another selective CDK12 inhibitor with a different chemical structure but similar mechanism of action.
CDK12-IN-2: A less potent inhibitor with lower selectivity compared to this compound.
CDK13-IN-1: An inhibitor that targets both CDK12 and CDK13, with broader biological effects but reduced specificity
This compound stands out due to its ability to selectively inhibit CDK12 without significantly affecting other cyclin-dependent kinases, making it a valuable tool for studying CDK12-specific functions and a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-[(2S)-1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULPPFCRBINTBS-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCCC[C@H]3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.